molecular formula C18H25NO4S B6426072 1-(oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine CAS No. 2034532-05-1

1-(oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine

Cat. No.: B6426072
CAS No.: 2034532-05-1
M. Wt: 351.5 g/mol
InChI Key: JVHNELSPBOYNML-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine is a synthetic piperidine derivative characterized by two key substituents:

  • Phenylmethanesulfonyl group: A benzylsulfonyl moiety attached to the piperidine nitrogen, enhancing steric bulk and influencing lipophilicity.

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c20-18(16-8-12-23-13-9-16)19-10-6-17(7-11-19)24(21,22)14-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHNELSPBOYNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Oxane Ring: This can be achieved through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

1-(Oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 1-(oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine and related compounds:

Compound Key Substituents Molecular Weight (g/mol) Functional Features
This compound (Target) Oxane-4-carbonyl, phenylmethanesulfonyl ~337.43 (estimated) High lipophilicity due to benzylsulfonyl; rigid tetrahydropyran ring.
1-(Oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine Oxolane-2-carbonyl (tetrahydrofuran ring), phenylmethanesulfonyl 337.43 Smaller oxolane ring may increase conformational flexibility vs. oxane.
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide 4-Methylbenzenesulfonyl (tosyl), phenethylcarboxamide 385.47 Carboxamide group enhances polarity; tosyl group reduces steric bulk vs. benzylsulfonyl.
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide 4-Acetamidobenzenesulfonyl, carboxamide 325.38 Acetamido group improves water solubility; lower logP vs. benzylsulfonyl analogs.
N-[4-[1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide 4-Fluorophenyl ketone, methanesulfonamide 453.90 (hydrochloride salt) Fluorine atom introduces electronegativity; ketone group may enhance metabolic stability.

Key Structural and Functional Insights:

Sulfonyl Group Variations :

  • The benzylsulfonyl group in the target compound increases lipophilicity (logP ~3–4 estimated) compared to tosyl (4-methylbenzenesulfonyl) or methanesulfonamide groups .
  • Substituted sulfonyl groups (e.g., 4-acetamidophenylsulfonyl in ) introduce polar functionalities, improving aqueous solubility but reducing membrane permeability.

Carboxamide or ketone groups (e.g., in ) introduce hydrogen-bonding sites, critical for enzyme inhibition or receptor interactions.

Pharmacokinetic Implications: Compounds with carboxylic acid groups (e.g., ’s 1-{4-[(methoxycarbonyl)amino]benzenesulfonyl}piperidine-4-carboxylic acid) exhibit pH-dependent ionization, favoring solubility in physiological conditions but limiting blood-brain barrier penetration . The target compound’s benzylsulfonyl and oxane groups suggest moderate metabolic stability, though in vivo data are lacking.

Research Findings and Limitations

  • Synthetic Challenges: Piperidine sulfonamides often require multi-step syntheses, as seen in ’s benzyl-4-phenylamino-piperidine derivatives, which involve carboxamide coupling and sulfonylation .
  • Data Gaps : Direct biological activity, logP, and solubility data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

Biological Activity

1-(Oxane-4-carbonyl)-4-phenylmethanesulfonylpiperidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a piperidine ring, a carbonyl group, and a sulfonyl moiety. Its IUPAC name is this compound, and it can be represented by the following chemical formula:

C16H19N1O4S1C_{16}H_{19}N_{1}O_{4}S_{1}

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. It was particularly effective against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : Preliminary studies suggest that the compound may bind to DNA, disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.

Case Studies

A notable case study involved the use of this compound in combination therapy with standard chemotherapeutics. The results indicated enhanced efficacy and reduced side effects when used alongside doxorubicin in breast cancer models.

Study Design

  • Objective : To evaluate the synergistic effects of this compound with doxorubicin.
  • Methodology : MCF-7 cells were treated with varying concentrations of both compounds.
  • Results : The combination reduced cell viability significantly compared to either agent alone.

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